

An In-depth Technical Guide to the Discovery and Initial Identification of BTB09089

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Compound of Interest

Compound Name: BTB09089

Cat. No.: B2711798

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This technical guide provides a comprehensive overview of the discovery, initial identification, and characterization of **BTB09089**, a specific agonist of the T cell death-associated gene 8 (TDAG8), also known as GPR65. This document is intended for researchers, scientists, and professionals in drug development interested in the molecular properties and therapeutic potential of **BTB09089**.

Introduction to BTB09089

BTB09089, with the chemical name 3-((2,4-dichlorobenzyl)thio)-1,6-dimethyl-1H-pyridazino[4,5-e][1,2,3]thiadiazin-5(6H)-one, was identified as a specific small molecule agonist for the G protein-coupled receptor GPR65.[2][4] GPR65 is recognized as a proton-sensing receptor that is primarily expressed in lymphoid tissues and plays a role in regulating immune-mediated inflammation by modulating cytokine production in T cells and macrophages.[4][5] The discovery of **BTB09089** provided a critical tool for elucidating the physiological functions of GPR65.

Discovery and Initial Identification

The initial identification of **BTB09089** resulted from a screening of an in-house chemical library to find agonists for TDAG8.[5] The screening process utilized a cyclic adenosine 5'-monophosphate (cAMP) assay to identify compounds that could activate the receptor.[5] Among the hits, **BTB09089** was selected for its specificity and potency as a TDAG8 agonist.[5] Further studies confirmed that **BTB09089** acts as a positive allosteric modulator of TDAG8.[3]

Molecular docking studies have suggested that its binding involves three specific residues: Arg187, Phe242, and Tyr272.[\[3\]](#)

Physicochemical Properties

Property	Value
Molecular Formula	C14H12Cl2N4OS2
Molecular Weight	387.297 g/mol
CAS Number	245728-44-3
Appearance	Solid
Solubility	10 mM in DMSO

Source:[\[2\]](#)

In Vitro Characterization

Experiment	Cell Line/System	Concentration Range	Outcome
cAMP Accumulation	HEK293 cells expressing hTDAG8 and mTDAG8	0-18 μ M	Dose-dependent increase in cAMP accumulation.[6]
IL-2 Production Suppression	Mouse splenocytes	1-5 μ M	Dose-dependent suppression of IL-2 production.[6]
Cytokine Production Modulation	Thioglycollate-induced peritoneal exudate cells (TG-PEC)	1-5 μ M	Suppression of LPS-stimulated TNF- α and IL-6 production; enhancement of LPS-stimulated IL-10 production.[6]
Myofibroblast Differentiation Inhibition	Primary human lung fibroblasts	10–50 μ M	Inhibition of myofibroblast differentiation, matrix production, and proliferation.[3]

cAMP Accumulation Assay

- Objective: To determine the agonist activity of **BTB09089** on TDAG8.
- Cell Line: HEK293 cells transiently expressing either human TDAG8 (hTDAG8) or mouse TDAG8 (mTDAG8). Control cells include non-transfected HEK293 cells and HEK293 cells expressing hGPR4 or hOGR1.[6]
- Methodology:
 - Cells are incubated with varying concentrations of **BTB09089** (0-18 μ M) for 30 minutes.[6]
 - The reaction is performed at a pH range of 7.0-7.9.[6]
 - Intracellular cAMP levels are measured using a suitable cAMP assay kit.

- A dose-response curve is generated to determine the efficacy of **BTB09089**.

Cytokine Production Assay in Splenocytes

- Objective: To assess the effect of **BTB09089** on T cell cytokine production.
- Cells: Splenocytes isolated from wild-type and TDAG8 knockout mice.[\[6\]](#)
- Methodology:
 - Splenocytes are stimulated with anti-CD3 and anti-CD28 antibodies to induce IL-2 production.[\[2\]](#)
 - Cells are treated with **BTB09089** (1-5 μ M) for 20 hours.[\[6\]](#)
 - Supernatants are collected, and IL-2 levels are quantified by ELISA.
 - Cell viability is assessed to ensure the observed effects are not due to cytotoxicity.[\[6\]](#)

Macrophage Cytokine Production Assay

- Objective: To evaluate the impact of **BTB09089** on macrophage inflammatory responses.
- Cells: Thioglycollate-induced peritoneal exudate cells (TG-PEC).[\[6\]](#)
- Methodology:
 - Macrophages are stimulated with lipopolysaccharide (LPS).[\[2\]](#)[\[6\]](#)
 - Cells are co-incubated with **BTB09089** (1-5 μ M) for 18 hours.[\[6\]](#)
 - The concentrations of TNF- α , IL-6, and IL-10 in the culture supernatant are measured by ELISA.[\[2\]](#)[\[6\]](#)

In Vivo Studies

BTB09089 has been investigated in animal models for its therapeutic potential.

Animal Model	Administration	Dosage	Outcome
Rat Middle Cerebral Artery Occlusion (MCAO)	Intracerebroventricular (i.c.v.) injection	5-20 μ M (8 μ L)	Reduced cerebral ischemia-reperfusion injury, decreased infarction volume, and ameliorated neurological deficits. [6]
Mouse Photothrombotic Ischemia (PTI)	Intraperitoneal injection	0.19, 0.38, or 0.76 mg/kg	Dose-dependent promotion of motor functional recovery.[7]

Cerebral Ischemia-Reperfusion Injury Model

- Objective: To assess the neuroprotective effects of **BTB09089**.
- Animal Model: Adult male Sprague-Dawley rats subjected to middle cerebral artery occlusion (MCAO).[6]
- Methodology:
 - **BTB09089** (5, 10, and 20 μ M in an 8 μ L volume) is administered via intracerebroventricular injection six hours prior to MCAO.[6]
 - Neurological deficits and infarction volume are assessed at 24 and 72 hours post-MCAO. [6]
 - Expression levels of TDAG8, Bcl-2, and cleaved caspase-3 are determined by Western blotting or immunohistochemistry.[6]

Photothrombotic Stroke Model

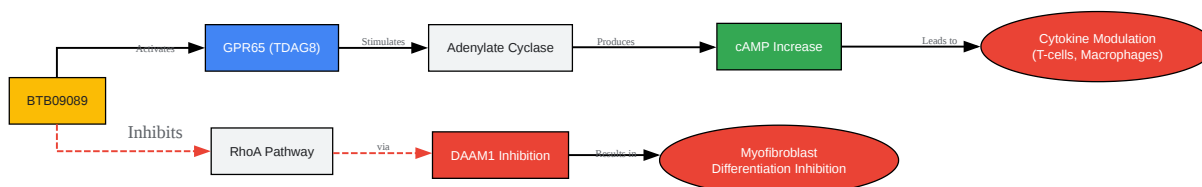
- Objective: To evaluate the role of **BTB09089** in neurorehabilitation post-stroke.
- Animal Model: Wild-type or GPR65 knockout mice undergoing photothrombotic ischemia (PTI).[7][8]

- Methodology:
 - Focal cortical ischemia is induced in the right hemisphere.[7]
 - **BTB09089** (at doses of 0.19, 0.38, or 0.76 mg/kg) is administered intraperitoneally every other day starting from day 3, 7, or 14 post-stroke.[7][8]
 - Motor function is assessed using tests such as the grid-walk and cylinder tests.[8]
 - Neurorestorative effects are evaluated through immunohistochemistry, Golgi-Cox staining, and Western blotting.[8]

Signaling Pathways and Mechanisms of Action

BTB09089's primary mechanism of action is the activation of GPR65, which leads to an increase in intracellular cAMP.[6] This activation modulates downstream signaling pathways, resulting in the regulation of cytokine production. In T cells, it suppresses IL-2, while in macrophages, it downregulates pro-inflammatory cytokines (TNF- α , IL-6) and upregulates the anti-inflammatory cytokine IL-10.[2][6]

A proposed mechanism for its anti-fibrotic effects involves the inhibition of the RhoA signaling pathway. **BTB09089** has been shown to inhibit the expression of DAAM1, a formin that facilitates RhoA activation, thereby blocking myofibroblast differentiation.[3]

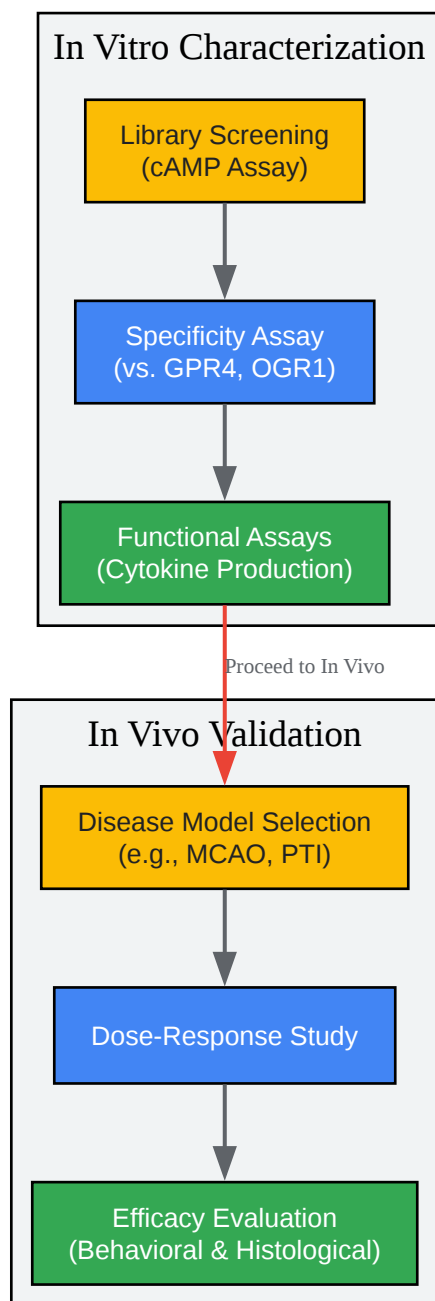


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Proposed signaling pathways of **BTB09089**.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a novel GPR65 agonist like **BTB09089**.



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General workflow for agonist identification.

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